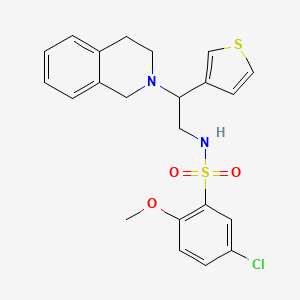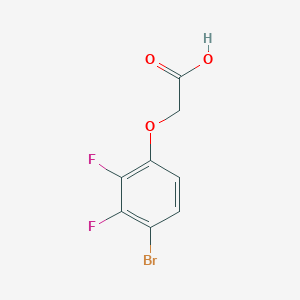![molecular formula C25H23N3O3 B2649605 3-(4-(dimethylamino)phenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 68204-37-5](/img/structure/B2649605.png)
3-(4-(dimethylamino)phenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They are of immense importance because of their wide spectrum of biological activities and therapeutic potential . Isoxazoles have been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
科学的研究の応用
Absorption and Fluorescence Properties
Soluble derivatives of related chemical structures have been synthesized and studied for their absorption and fluorescence spectra in various solvents. These compounds demonstrate small solvatochromism of absorption and a moderate positive solvatochromism of fluorescence. This property is especially noted when substituted by strong electron-donating groups. Such characteristics suggest potential applications in the development of fluorescent materials for sensing and imaging technologies, highlighting their ability to fluoresce in polycrystalline solid-state with maxima covering a wide range in the visible and near-infrared region (Lun̆ák et al., 2011).
Synthetic and Antimicrobial Applications
Isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives have been synthesized and evaluated for their antimicrobial activity. The synthesis leverages the 1,3-dipolar cycloaddition reactions, a cornerstone in both mechanistic and synthetic organic chemistry. These compounds have shown adequate inhibitory efficiency against both gram-positive and gram-negative bacteria, marking their significance in the synthesis of compounds with potential therapeutic applications (Zaki et al., 2016).
Electronic Device Applications
The synthesis and structural analysis of certain dimethylaminophenyl-end-capped diketopyrrolopyrrole derivatives, closely related to the query compound, have demonstrated significant stability and performance in electronic devices. These compounds, when fabricated into thin films, have been utilized in field-effect transistors and resistance load-type inverters, displaying stable output/transfer characteristics and excellent performance stability under ambient conditions. Such findings underscore their potential in the development of highly stable electronic devices with polymeric gate dielectrics (Kumar et al., 2018).
Photoluminescent Conjugated Polymers
Conjugated polymers containing related chemical backbones have been synthesized and demonstrate significant potential for electronic applications. These polymers exhibit strong photoluminescence and good photochemical stability, making them suitable candidates for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The solubility and processability of these polymers into thin films further enhance their applicability in electronic applications (Beyerlein & Tieke, 2000).
将来の方向性
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
特性
IUPAC Name |
3-[4-(dimethylamino)phenyl]-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-26(2)18-15-13-17(14-16-18)22-21-23(31-28(22)20-11-7-4-8-12-20)25(30)27(24(21)29)19-9-5-3-6-10-19/h3-16,21-23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHHDANZEPTKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4)ON2C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-(Trifluoromethyl)pyrimidin-4-yl]-3,4-dihydro-1H-isoquinoline](/img/structure/B2649522.png)
![2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2649523.png)
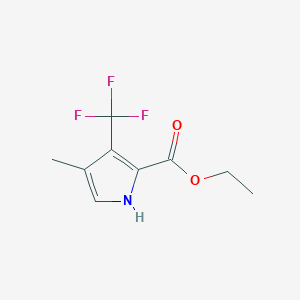

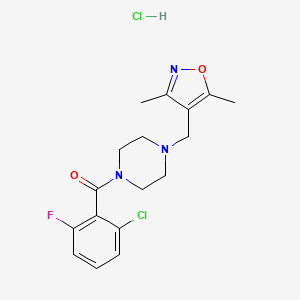
![N-(1,3-benzodioxol-5-yl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2649533.png)
![2-(4-fluorophenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2649534.png)
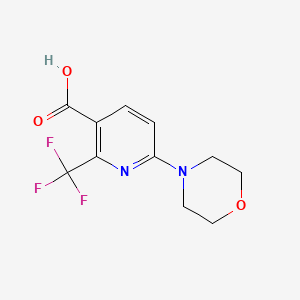
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-2-naphthamide hydrochloride](/img/structure/B2649537.png)
![Ethyl 3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate](/img/structure/B2649538.png)
![2-Pyrazol-1-yl-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2649539.png)

